3-(3-(cyclohexylsulfonyl)azetidine-1-carbonyl)-2H-chromen-2-one
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Description
3-(3-(cyclohexylsulfonyl)azetidine-1-carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C19H21NO5S and its molecular weight is 375.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Applications
The synthesis of novel heterocyclic compounds incorporating sulfamoyl moieties, such as chromene derivatives, has been explored for their antimicrobial properties. These compounds are synthesized through reactions involving cyanoacetamide with various agents to produce derivatives with promising antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Antioxidant Activity Evaluation
A study disclosed a multicomponent reaction involving carbohydrates and β-dicarbonyl compounds to synthesize a new class of polyhydroxy compounds incorporating chromene heterocycles. These compounds demonstrated significant antioxidant activities, indicating their potential for biological applications (Khajeh Dangolani, Panahi, Tavaf, Nourisefat, Yousefi, & Khalafi‐Nezhad, 2018).
Catalyzed Synthesis of Chromeno Pyrimidinone Derivatives
The use of Brønsted acidic ionic liquid catalysis facilitated the efficient synthesis of chromeno pyrimidinone derivatives, showcasing a novel approach in the creation of compounds with antimicrobial properties. This methodology highlights the potential for the development of new antimicrobial agents (Banothu & Bavanthula, 2012).
Synthesis and Pharmacological Evaluation
Further research has explored the synthesis of new chromeno[3,4‐c]pyrrole‐3,4‐dione-based N‐heterocycles as antimicrobial agents. The compounds synthesized exhibited high antimicrobial activity, underscoring their significance in medicinal chemistry (Azab, Azab, & Elkanzi, 2017).
Properties
IUPAC Name |
3-(3-cyclohexylsulfonylazetidine-1-carbonyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c21-18(16-10-13-6-4-5-9-17(13)25-19(16)22)20-11-15(12-20)26(23,24)14-7-2-1-3-8-14/h4-6,9-10,14-15H,1-3,7-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTAAIFSCGMXHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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